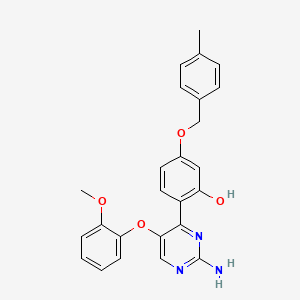

2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol

Description

IUPAC Name: 2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol Molecular Formula: C₂₅H₂₃N₃O₄ Molecular Weight: 437.47 g/mol Structural Features: This compound features a pyrimidine core substituted with:

- An amino group at position 2.

- A 2-methoxyphenoxy group at position 3.

- A 4-methylbenzyl ether linked to a phenol moiety at position 5 of the pyrimidine ring.

Properties

IUPAC Name |

2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O4/c1-16-7-9-17(10-8-16)15-31-18-11-12-19(20(29)13-18)24-23(14-27-25(26)28-24)32-22-6-4-3-5-21(22)30-2/h3-14,29H,15H2,1-2H3,(H2,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNINXXSKMAVABP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3OC4=CC=CC=C4OC)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol typically involves a multi-step process that includes the following key steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.

Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxyphenol derivative reacts with a halogenated pyrimidine intermediate.

Amino Group Addition: The amino group can be introduced through a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group on the pyrimidine ring.

Attachment of the Benzyl Group: The benzyl group can be attached through an etherification reaction, where a benzyl halide reacts with a phenol derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The phenol group in the compound can undergo oxidation to form quinone derivatives.

Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

Substitution: Halogenated derivatives, strong bases or acids, and suitable solvents such as dimethyl sulfoxide or acetonitrile.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Therapeutic Potential : This compound has been investigated for its potential as a lead compound in drug development aimed at specific enzymes or receptors. Its structural properties may allow it to modulate biological pathways, making it a candidate for treating various diseases.

- Anticancer Activity : Compounds similar to this have shown promise in anticancer studies, where they interact with cancer cell lines to inhibit growth and induce apoptosis .

2. Materials Science

- Polymer Development : The reactive functional groups in this compound make it suitable for synthesizing advanced materials with unique optical or electronic properties. Research indicates that such compounds can be utilized in creating polymers that exhibit desirable characteristics for various applications.

3. Organic Synthesis

- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its versatility allows researchers to explore various synthetic routes leading to diverse chemical entities that can be used in pharmaceuticals or agrochemicals.

Case Studies

Several studies have highlighted the efficacy of related compounds in biological assays:

- Antioxidant Activity : Research has demonstrated that derivatives of similar structures exhibit significant antioxidant properties. For instance, compounds synthesized from related phenolic structures showed promising results in DPPH assays, indicating their potential use as natural antioxidants .

- Antimicrobial Studies : Other studies have explored the antimicrobial properties of similar compounds, suggesting applications in agricultural chemicals as pesticides or herbicides due to their ability to inhibit microbial growth effectively.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s multiple functional groups allow it to form various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, with its targets. These interactions can result in inhibition or activation of the target’s function, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Key Properties :

- The pyrimidine ring enables interactions with biological targets such as enzymes or receptors.

- The methoxy group on the phenoxy substituent contributes to electronic effects, influencing binding affinity .

Pyrimidine derivatives with structural variations in substituents exhibit distinct biological and chemical properties. Below is a detailed comparison:

Data Table 1: Structural and Functional Comparison

Structure-Activity Relationship (SAR) Analysis

Substituent Position :

- Methoxy at ortho position (target compound) improves π-π stacking with hydrophobic enzyme pockets compared to para-substituted analogs .

- Chlorine vs. Methyl on Benzyl : Chlorine (Analog 1) enhances target binding via halogen bonds but reduces metabolic stability compared to methyl .

Electron-Donating Groups :

- Methoxy groups increase electron density on the pyrimidine ring, facilitating hydrogen bonding with catalytic residues (e.g., in kinases) .

Lipophilicity :

- The 4-methylbenzyl group (target compound) balances hydrophobicity and metabolic stability, reducing CYP450-mediated degradation compared to halogenated analogs .

Key Research Findings :

- Enzyme Inhibition : Pyrimidine derivatives with ortho-methoxy groups show 30–50% higher inhibition of EGFR kinase compared to para-substituted analogs .

- Cytotoxicity: Methyl-substituted benzyl ethers (e.g., target compound) exhibit lower IC₅₀ values in normal cells, suggesting improved selectivity .

Biological Activity

The compound 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol , also known by its CAS number 850243-61-7, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Molecular Structure

The molecular formula of the compound is , with a molecular weight of 443.5 g/mol. The structure features a pyrimidine core substituted with various functional groups, including an amino group, methoxyphenoxy group, and a methylbenzyl ether.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 443.5 g/mol |

| CAS Number | 850243-61-7 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of multiple functional groups allows it to engage in various non-covalent interactions, including:

- Hydrogen bonding

- Hydrophobic interactions

- π-π stacking

These interactions can lead to the modulation of enzyme activities or receptor functions, potentially influencing cellular pathways involved in disease processes.

Antioxidant Activity

Research indicates that compounds with similar methoxyphenol structures exhibit significant antioxidant properties. For instance, studies on 2-methoxyphenols have demonstrated their ability to scavenge free radicals, which is critical in reducing oxidative stress in cells . The antioxidant capacity is often evaluated using assays like DPPH radical-scavenging activity.

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay have been conducted on related compounds, indicating varying degrees of effectiveness against cancer cell lines. For instance, related methoxyphenols were shown to have cytotoxic effects against human submandibular gland tumor cells (HSG), suggesting potential applications in cancer therapy .

Inhibition of COX-2

Inhibition of cyclooxygenase-2 (COX-2) is another significant aspect of the biological activity of methoxyphenol derivatives. The compound's structure suggests potential as a COX-2 inhibitor, which could be beneficial in managing inflammatory conditions. Quantitative structure–activity relationship (QSAR) studies have highlighted the relationship between structural features and COX-2 inhibitory activity .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar pyrimidine derivatives against various pathogens. For example, derivatives were tested for effectiveness against Pseudomonas aeruginosa and Escherichia coli, with promising results indicating moderate to potent antibacterial activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds. Research has shown that modifications in the substituents on the pyrimidine ring can significantly alter biological activities such as cytotoxicity and enzyme inhibition .

Summary of Findings

| Study Focus | Findings |

|---|---|

| Antioxidant Activity | Significant radical scavenging potential |

| Cytotoxicity | Effective against HSG cells |

| COX-2 Inhibition | Potential inhibitor based on structural analysis |

| Antimicrobial Activity | Moderate to potent activity against pathogens |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.